molecular formula C6H7N7S B13153514 4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol

4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol

Cat. No.: B13153514
M. Wt: 209.23 g/mol
InChI Key: NUUMZDNBSHJGMJ-UHFFFAOYSA-N
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Description

4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that features both triazine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate alkyne or azide under mild conditions.

    Formation of the Triazine Ring: The triazine ring is usually formed through a condensation reaction involving cyanuric chloride and an amine.

    Coupling of the Rings: The final step involves coupling the triazole and triazine rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include:

    Optimization of Reaction Conditions: Ensuring the reactions proceed with high yield and purity.

    Use of Catalysts: Employing catalysts to increase reaction rates and selectivity.

    Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Dihydrotriazines.

    Substitution Products: Various alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Agriculture: It may serve as a precursor for the synthesis of agrochemicals such as herbicides or fungicides.

Mechanism of Action

The mechanism of action of 4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with receptors to modulate their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine: Lacks the thiol group.

    6-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol: Lacks the amino group.

Uniqueness

4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol is unique due to the presence of both the amino and thiol groups, which can participate in a wide range of chemical reactions, making it a versatile compound for various applications.

Biological Activity

4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol (CAS Number: 1871630-87-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound incorporates both triazine and triazole moieties, which are known for their diverse biological properties including anticancer, antimicrobial, and enzyme inhibitory activities.

PropertyValue
Molecular FormulaC₆H₇N₇S
Molecular Weight209.23 g/mol
CAS Number1871630-87-3

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound exhibits significant antitumor properties, as well as antimicrobial and anticholinesterase activities.

Antitumor Activity

Research indicates that the compound demonstrates potent cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer).
  • IC50 Values :
    • A549: 0.20 μM
    • MCF-7: 1.25 μM
    • HeLa: 1.03 μM

These values suggest that the compound effectively inhibits cell proliferation at low concentrations, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. It was evaluated against various bacterial strains and fungi. The results demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Anticholinesterase Activity

In addition to its anticancer properties, the compound has been screened for anticholinesterase activity. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The compound exhibited significant inhibition of acetylcholinesterase enzymes, suggesting its potential utility in cognitive enhancement therapies .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2.
  • Enzyme Inhibition : Its ability to inhibit acetylcholinesterase suggests that it can increase acetylcholine levels in synaptic clefts, enhancing neurotransmission.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on this compound:

  • Study on Antitumor Activity :
    • Researchers synthesized various derivatives and tested their cytotoxicity against A549 cells.
    • Compound modifications led to enhanced potency with some derivatives showing IC50 values lower than that of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Testing :
    • A series of tests were conducted to evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
    • Results indicated that certain derivatives had a higher efficacy than conventional antibiotics .

Properties

Molecular Formula

C6H7N7S

Molecular Weight

209.23 g/mol

IUPAC Name

2-amino-6-(2-methyltriazol-4-yl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C6H7N7S/c1-13-8-2-3(12-13)4-9-5(7)11-6(14)10-4/h2H,1H3,(H3,7,9,10,11,14)

InChI Key

NUUMZDNBSHJGMJ-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)C2=NC(=S)N=C(N2)N

Origin of Product

United States

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